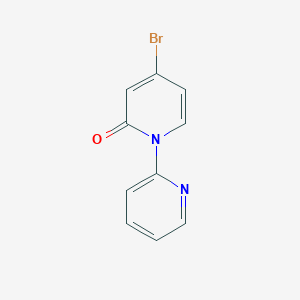

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one

Description

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a brominated pyridinone derivative featuring a pyridin-2-yl substituent at the 1-position of the pyridin-2(1H)-one core. The bromine atom at the 4-position and the aromatic pyridin-2-yl group influence its electronic properties, solubility, and reactivity, making it a valuable scaffold for further functionalization .

Properties

IUPAC Name |

4-bromo-1-pyridin-2-ylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-6-13(10(14)7-8)9-3-1-2-5-12-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFLXJSKCAVWGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-2-yl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridinone ring can lead to the formation of dihydropyridinone derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted pyridin-2(1H)-one derivatives.

Oxidation Reactions: Formation of N-oxides.

Reduction Reactions: Formation of dihydropyridinone derivatives.

Scientific Research Applications

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

- Polar groups (e.g., 2-hydroxyethyl in ) enhance water solubility, whereas hydrophobic groups (e.g., isopentyl in ) improve membrane permeability.

- The pyridin-2-yl group in the target compound balances aromaticity and moderate polarity, making it suitable for both organic and aqueous media .

The bromine atom at C4 is conserved across most analogues, enabling predictable reactivity in cross-coupling reactions .

Biological Relevance :

- Methoxyphenyl derivatives () exhibit enhanced metabolic stability due to electron-donating methoxy groups, which resist oxidative degradation.

- Pyridin-2-yl and related aromatic substituents facilitate interactions with biological targets via π-stacking or hydrogen bonding .

Synthetic Accessibility :

- Methyl and ethyl derivatives () are synthesized via straightforward alkylation, while pyridin-2-yl incorporation may require transition metal-catalyzed coupling .

Biological Activity

4-Bromo-1-(pyridin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom and a pyridine ring, which contribute to its potential interactions with various biological targets. This article provides an overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 244.09 g/mol. The compound features a bromine atom attached to a pyridine ring, enhancing its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Preliminary studies have suggested that this compound may interact with various biological targets, modulating enzyme activity and receptor interactions, which could lead to therapeutic effects.

Antimicrobial Activity

This compound has shown promising results against several bacterial strains. A study evaluated the antibacterial activity of similar pyridine derivatives and found that compounds with bromine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyridine Derivatives | Varies | Various Bacterial Strains |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Compounds containing similar pyridine scaffolds have been reported to exhibit significant antiproliferative effects against lung, colorectal, and breast cancer cells . The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several case studies have documented the biological activity of pyridine derivatives similar to this compound:

- Case Study on Anticancer Properties :

- Case Study on Antimicrobial Effects :

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes. For example, studies suggest that it may act as an inhibitor of certain protein kinases, which play crucial roles in cancer cell signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.